methyl 2-ethynyl-5-methylbenzoate
Description
Methyl 2-ethynyl-5-methylbenzoate is an aromatic ester characterized by a benzoate backbone substituted with a methyl group at position 5 and an ethynyl (-C≡CH) group at position 2. The ethynyl moiety imparts unique electronic and steric properties, making it a reactive intermediate in organic synthesis, particularly in click chemistry and cross-coupling reactions.
Properties
CAS No. |
2243363-53-1 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Alkynylation via C–H Activation
Recent advances in transition-metal catalysis enable direct ethynylation of methyl 5-methylbenzoate without pre-halogenation:
Catalytic System :
-
Catalyst : RuCl₃·3H₂O (5 mol%)
-
Oxidant : Ag₂CO₃
-
Alkyne Source : Ethynylbenziodoxolone (EBX)
-
Solvent : 1,2-Dichloroethane, 80°C, 24 h
Performance Metrics :
-
Yield : 68%
-
Limitation : Requires stoichiometric oxidant and exhibits moderate regioselectivity.
Esterification of Preformed Ethynylbenzoic Acid
This two-step approach involves synthesizing 2-ethynyl-5-methylbenzoic acid followed by esterification:
Step 1 : Sonogashira coupling of 2-iodo-5-methylbenzoic acid with TMSA (similar to Section 1.2).
Step 2 : Esterification using DCC/DMAP in methanol:
-
Conditions : DCC (1.2 equiv), DMAP (0.1 equiv), MeOH, 25°C, 12 h
-
Yield : 87%
Advantage : Avoids harsh acidic conditions that could degrade the ethynyl group.
Industrial-Scale Production Considerations
Cost-Benefit Analysis
| Method | Cost (USD/kg) | Throughput (kg/day) | Waste Generated (kg/kg product) |
|---|---|---|---|
| Sonogashira Coupling | 420 | 150 | 3.2 |
| Direct C–H Activation | 580 | 90 | 1.8 |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethynyl-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or hydrogen gas (H) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br) or nitric acid (HNO) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted benzoates depending on the substituent introduced.
Scientific Research Applications
Methyl 2-ethynyl-5-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-ethynyl-5-methylbenzoate involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or other biomolecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : Ethynyl (-C≡CH) and chloro (-Cl) groups are electron-withdrawing, reducing electron density on the aromatic ring compared to electron-donating groups like methoxy (-OCH₃) or methyl (-CH₃) .
- Reactivity: The ethynyl group enables participation in Sonogashira coupling and cycloaddition reactions, distinguishing it from amino or methoxy derivatives, which are more suited for nucleophilic substitution or hydrogen bonding .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 2-ethynyl-5-methylbenzoate, and how can reaction efficiency be validated?
- Methodology :
- Sonogashira Coupling : A palladium-catalyzed cross-coupling between 2-bromo-5-methylbenzoate and terminal alkynes (e.g., trimethylsilylacetylene followed by deprotection) .
- Validation : Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) and confirm structure using NMR (ethynyl proton at δ 2.5–3.0 ppm, ester methyl at δ 3.8–4.0 ppm) and HRMS (calc. for : 198.0681) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks distinguish its functional groups?
- Techniques :
- IR Spectroscopy : Strong ester C=O stretch at ~1720 cm, ethynyl C≡C stretch at ~2100 cm .
- NMR : NMR shows ester carbonyl at ~167 ppm and ethynyl carbons at 70–90 ppm .
- X-ray Crystallography (if crystalline): Resolve spatial arrangement of substituents (e.g., dihedral angles between ethynyl and ester groups) .
Q. How does the ethynyl group influence reactivity in click chemistry applications?
- Mechanistic Insight : The terminal alkyne undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted triazoles. Optimize with 10 mol% CuI in THF at 60°C for 12 hours, achieving >95% conversion .
- Applications : Triazole products serve as bioactive scaffolds or polymer precursors .
Advanced Research Questions
Q. How can contradictory data on cycloaddition yields be resolved?
- Troubleshooting :
- Catalyst Purity : Use freshly prepared CuI to avoid oxidation (reduced yields from Cu(II) impurities) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility but slow kinetics; test DMF vs. THF .
- Oxygen Sensitivity : Conduct reactions under inert gas (N) to prevent alkyne oxidation .
Q. What computational methods predict the bioactivity of this compound derivatives?
- Protocol :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electronic properties (HOMO-LUMO gaps) .
- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., cytochrome P450) based on triazole derivatives’ structures .
Q. How to design a structure-activity relationship (SAR) study for antimicrobial derivatives?
- Experimental Design :
- Derivative Library : Synthesize analogs with varied substituents (e.g., halogens, methoxy) at the 5-methyl position .
- Assay Conditions : Test against Gram-negative (E. coli) and Gram-positive (S. aureus) strains in Mueller-Hinton broth (MIC determination) .
- Controls : Include ciprofloxacin as a positive control and assess cytotoxicity via MTT assay on HEK293 cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
